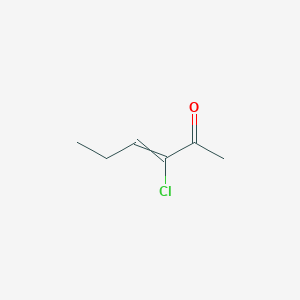
3-Chlorohex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorohex-3-en-2-one is an organic compound with the molecular formula C6H9ClO It is characterized by the presence of a chlorine atom attached to the third carbon of a hexene chain, which also contains a ketone group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorohex-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hex-3-en-2-one using trichloroisocyanuric acid (TCCA) as a chlorinating agent. The reaction typically occurs in the presence of a solvent such as dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a continuous-flow Knoevenagel reaction employing polymer-supported dimethylamine catalyst can be used to obtain intermediates, which are then chlorinated using TCCA .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorohex-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hex-3-en-2-one.
Addition Reactions: The compound can react with hydrogen chloride to form 3,3-dichlorohexane.
Common Reagents and Conditions:
Hydrogen Chloride: Used in addition reactions to form dichlorinated products.
Nucleophiles: Such as hydroxide ions, used in substitution reactions.
Major Products:
3,3-Dichlorohexane: Formed from the addition of hydrogen chloride.
Hex-3-en-2-one: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Chlorohex-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of fragrances and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-chlorohex-3-en-2-one involves its reactive functional groups. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Hex-3-en-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromohex-3-en-2-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Eigenschaften
CAS-Nummer |
108957-54-6 |
|---|---|
Molekularformel |
C6H9ClO |
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
3-chlorohex-3-en-2-one |
InChI |
InChI=1S/C6H9ClO/c1-3-4-6(7)5(2)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
SVUJNTYKTLXRKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


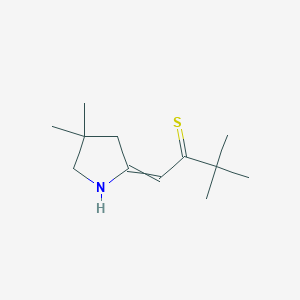
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
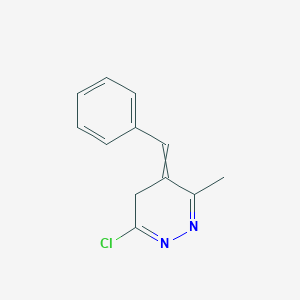
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
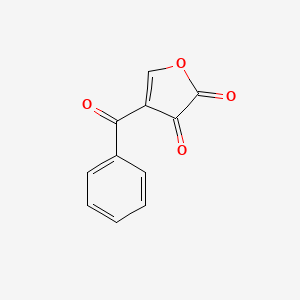

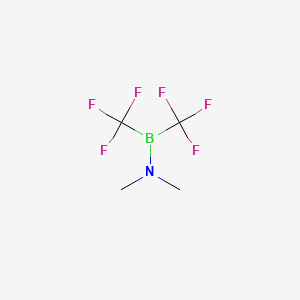
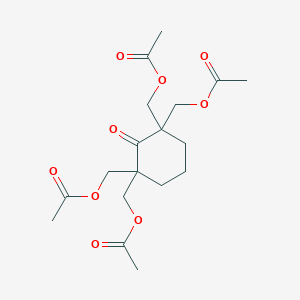
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
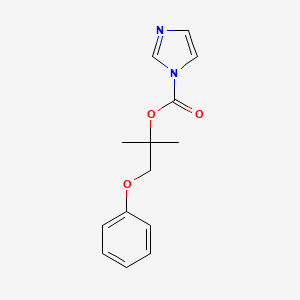
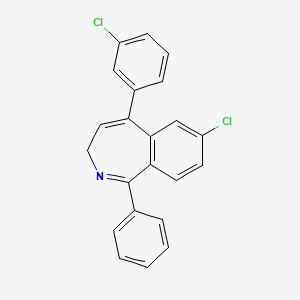
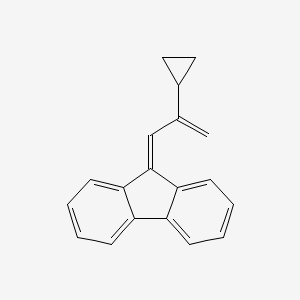
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
